Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
Description
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- (IUPAC name: 2-bromo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)ethanone) is a brominated ketone derivative featuring a phenylsulfonyl-substituted indole core. Its molecular formula is C₁₆H₁₂BrNO₃S, with a molecular weight of 378.24 g/mol. The compound is synthesized via sulfonylation of 2-bromo-1-(1H-indol-3-yl)ethanone (base structure: C₁₀H₈BrNO, MW: 238.08 g/mol ) using phenylsulfonyl chloride under basic conditions, often with triethylamine and catalytic DMAP . This reaction introduces the sulfonyl group at the indole nitrogen, enhancing electron-withdrawing properties and influencing reactivity in subsequent derivatizations (e.g., nucleophilic substitutions) .
Key applications include its role as an intermediate in synthesizing 5-HT₆ receptor antagonists and antiproliferative agents . Its structural uniqueness lies in the combination of a bromoethanone moiety and a sulfonylated indole, which modulates both electronic and steric properties.
Structure
3D Structure
Properties
CAS No. |
332135-64-5 |
|---|---|
Molecular Formula |
C16H12BrNO3S |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
InChI |
InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
LVLVCIDHENQGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions for Sulfonylation
Indole derivatives are typically treated with phenylsulfonyl chloride under alkaline conditions. For example, 1-(phenylsulfonyl)-1H-indole is synthesized by reacting indole with phenylsulfonyl chloride in anhydrous DMF, using potassium hydroxide (KOH) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds at room temperature, yielding the sulfonylated product with high efficiency.
Mechanistic Insights
The sulfonylation mechanism involves deprotonation of the indole NH group by KOH, followed by nucleophilic attack on the electrophilic sulfur atom of phenylsulfonyl chloride. The TBAI catalyst facilitates ion exchange, enhancing reaction kinetics.
Acetylation at the Indole 3-Position
After sulfonylation, the indole’s 3-position is acetylated to introduce the ethanone moiety.
Friedel-Crafts Acylation
A common method involves Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM). The reaction proceeds via electrophilic substitution, with the acetyl group attaching to the electron-rich 3-position of the indole ring. For instance, 1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone is obtained in yields exceeding 70% under optimized conditions.
Alternative Approaches
In some cases, bromoacetyl bromide is used to directly introduce the brominated acetyl group. However, this method is less common due to challenges in controlling regioselectivity.
Alpha-Bromination of the Ethanone Moiety
The final step involves brominating the alpha-position of the acetyl group, a transformation critical for introducing the 2-bromo substituent.
Bromination Using Phenyltrimethylammonium Tribromide (PTT)
A highly efficient protocol employs PTT as the brominating agent. In a representative procedure:
-
1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (1.0 g, 3.2 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL).
-
PTT (1.32 g, 3.5 mmol) is added, and the mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with ice, and the product is isolated via filtration, yielding 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (1.14 g, 91%) with a melting point of 130–132°C.
Table 1: Comparison of Bromination Methods
Mechanistic Considerations
PTT acts as a stable bromine donor, facilitating electrophilic substitution at the alpha-carbon of the ketone. The reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by the enolate form of the ethanone.
Purification and Characterization
Crystallographic Analysis
X-ray diffraction studies of the title compound reveal a dihedral angle of 89.78° between the phenylsulfonyl and indole planes, confirming the steric hindrance imposed by the sulfonyl group. Disorder in the bromine and methyl positions (occupancy ratios 0.86:0.14) underscores the need for rigorous crystallization protocols.
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 8:1) is widely used to purify intermediates and final products.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Scientific Research Applications
Biological Activities
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exhibits several promising biological activities:
- Antimicrobial Properties : Effective against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Research indicates potential efficacy in inhibiting tumor growth, suggesting its role in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which is crucial for treating chronic inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves:
- Bromination : Introduction of the bromine atom through electrophilic substitution.
- Sulfonylation : The phenylsulfonyl group is added via reaction with sulfonyl chlorides in the presence of bases like pyridine.
These synthetic routes allow for high yields and purity, essential for both research and industrial applications .
Applications in Scientific Research
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has diverse applications across various fields:
Chemistry
- Building Block : Used as an intermediate in synthesizing more complex organic molecules.
Biology
- Biochemical Probes : Investigated as potential inhibitors in enzymatic studies to understand biological pathways.
Medicine
- Therapeutic Development : Explored for its anti-inflammatory and anticancer properties, contributing to drug discovery efforts.
Industry
- Chemical Intermediates : Utilized in the production of advanced materials and other chemical compounds .
Case Studies and Research Findings
Research studies have documented the effectiveness of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- in various contexts:
- Antimicrobial Studies :
- Cancer Research :
- Inflammation Modulation :
Comparison with Related Compounds
To better understand the unique properties of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-, it is useful to compare it with other indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole derivative with acetic acid moiety | Anti-inflammatory |
| Sulfanilamide | Sulfonamide with an aniline structure | Antimicrobial |
| 5-Fluoroindole | Fluorinated indole derivative | Anticancer |
The specific combination of bromine and phenylsulfonyl groups in Ethanone may enhance its biological activity compared to these similar compounds by increasing lipophilicity or altering electronic properties .
Mechanism of Action
The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Comparison of Sulfonyl Derivatives
*Yield estimated from starting material (1 g) and product mass (1142 mg) .
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) improve reaction yields compared to bulkier substituents (naphthalen-1-yl: 25% yield) due to enhanced electrophilicity at the sulfonyl center .
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, 2e (naphthyl group) exhibits a higher melting point (140–141°C) than 2c (137.3–138.6°C), likely due to π-π stacking .
Halogen-Substituted Indole Derivatives
Table 2: Bromoethanone vs. Other Halogenated Analogs
Key Observations :
- Replacement of the sulfonyl group with thioethers (e.g., 4-nitrophenylthio) enhances antimalarial potency, likely due to improved membrane permeability .
- Extending the ketone chain (propanone vs.
Piperazine and Morpholine Derivatives
Table 3: Functionalized Derivatives
Key Observations :
- Piperazine and morpholine substitutions retain the sulfonyl group’s electron-withdrawing effects while introducing hydrogen-bonding motifs, critical for receptor binding .
- Similar yields (46%) for both derivatives suggest comparable reactivity of bromoethanone with amines under standard conditions .
Structural and Electronic Analysis
- Crystallography : The phenylsulfonyl group induces planar geometry in the indole ring, facilitating π-stacking interactions observed in crystal structures .
- Electronic Effects: Sulfonyl groups decrease electron density at the indole C3 position, enhancing electrophilicity of the bromoethanone moiety for nucleophilic attacks (e.g., by piperazines) .
- Steric Effects : Bulkier substituents (e.g., naphthyl) reduce reaction yields but improve thermal stability, as seen in higher melting points .
Biological Activity
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a compound derived from indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with other indole derivatives.
Chemical Structure and Properties
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- features:
- A bromine atom at the second position of the indole ring.
- A phenylsulfonyl group at the first position.
- An ethanone moiety.
This unique structure enhances its lipophilicity and electronic properties, potentially increasing its interaction with biological targets .
Biological Activities
Research has demonstrated that indole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Indole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that ethanone derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Indoles are known to interact with cellular pathways involved in cancer progression, making them candidates for further development as anticancer agents .
- Anti-inflammatory Effects : Some studies have noted the potential of ethanone derivatives in modulating inflammatory responses, possibly through inhibition of cyclooxygenase (COX) enzymes .
The mechanisms through which ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its biological effects include:
- Enzyme Inhibition : Research indicates that it may inhibit COX enzymes, which are crucial in the inflammatory process. This suggests a pathway for its anti-inflammatory effects .
- Molecular Interactions : The compound's interactions at the molecular level may involve binding to specific proteins or enzymes, influencing various biochemical pathways related to cell growth and apoptosis .
Comparative Analysis
A comparison with other indole derivatives highlights the unique properties of ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole with acetic acid | Anti-inflammatory |
| Sulfanilamide | Sulfonamide with aniline | Antimicrobial |
| 5-Fluoroindole | Fluorinated indole | Anticancer |
| Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- | Bromine and phenylsulfonyl on indole | Antimicrobial, anticancer, anti-inflammatory |
This table illustrates that while many indole derivatives share similar activities, the specific modifications in ethanone may enhance its efficacy or broaden its target spectrum .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various ethanone derivatives:
- Synthesis and Evaluation : A study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on COX-2 enzyme activity. The findings suggested significant anti-inflammatory properties .
- Antimicrobial Studies : Another research effort demonstrated that certain derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showcasing the potential of these compounds as therapeutic agents .
- Cytotoxicity Tests : In vitro cytotoxicity tests against cancer cell lines revealed promising results for some derivatives of ethanone, indicating their potential role in cancer therapy .
Q & A
Basic: What is the optimal synthetic route for preparing 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one?
Answer:
The compound can be synthesized via bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTT) in dry tetrahydrofuran (THF). Key steps include:
- Reaction Conditions : Stirring at room temperature for 3 hours under anhydrous conditions.
- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).
- Workup : Quenching the reaction in crushed ice, followed by filtration and washing with methanol to isolate the product (91% yield, m.p. 130–132°C) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Based on its safety data sheet (SDS), the compound exhibits hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced: How can single-crystal X-ray diffraction data for this compound be validated to ensure structural accuracy?
Answer:
Structural validation involves:
- Software Tools : SHELXL (for refinement) and PLATON (for symmetry checks, hydrogen bonding, and disorder analysis).
- Validation Metrics : Verify R-factor convergence (<5%), check for residual electron density peaks, and ensure all bond lengths/angles align with expected values (e.g., C–Br bond ≈ 1.9 Å).
- Data Deposition : Cross-reference with the Cambridge Structural Database (CSD) to identify discrepancies .
Advanced: How should researchers address discrepancies between experimental and theoretical spectroscopic data during characterization?
Answer:
Discrepancies in NMR or mass spectra can arise from impurities, isotopic variations, or computational limitations. Mitigation strategies include:
- Repetition : Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
- High-Resolution Techniques : Use HRMS (High-Resolution Mass Spectrometry) to confirm exact mass (e.g., 377.9885 Da for the parent ion).
- DFT Calculations : Compare experimental IR/NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole and sulfonyl group environments.
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 377.9885).
- X-Ray Crystallography : Resolve absolute configuration and confirm bromine substitution patterns.
- Elemental Analysis : Validate C, H, N, S, and Br percentages .
Advanced: What strategies improve crystallographic refinement of disordered regions in the compound’s crystal structure?
Answer:
For disordered sulfonyl or bromine groups:
- Occupancy Refinement : Use PART commands in SHELXL to model partial occupancy.
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.
- Thermal Motion Analysis : Employ anisotropic displacement parameters (ADPs) for heavy atoms (Br, S).
- Twinned Data : Apply TWIN/BASF commands if twinning is detected .
Advanced: How can researchers analyze non-covalent interactions (e.g., C–H⋯π) in the crystal packing of this compound?
Answer:
- Hirshfeld Surface Analysis : Visualize close contacts using CrystalExplorer.
- Quantum Topology (QTAIM) : Calculate bond critical points for weak interactions.
- Packing Diagrams : Generate using Mercury (CCDC) to identify π-stacking or halogen bonding.
- Energy Frameworks : Compare interaction energies to assess stability contributions .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization : Use methanol or ethanol as solvents for high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30:70 ratio).
- TLC Monitoring : Ensure homogeneity using UV-active spots .
Advanced: How can computational modeling predict reactivity or stability of this compound under varying conditions?
Answer:
- Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition at >200°C).
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.
- Solvent Effects : Use COSMO-RS to model solvation energies in polar/non-polar media .
Basic: What are the key indicators of successful sulfonation in the indole precursor?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
